molecular formula C6H6ClN B1204626 3-(Chloromethyl)pyridine CAS No. 3099-31-8

3-(Chloromethyl)pyridine

Cat. No. B1204626
CAS RN: 3099-31-8
M. Wt: 127.57 g/mol
InChI Key: CNQCWYFDIQSALX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloromethylpyridine derivatives involves various strategies, highlighting the chemical ingenuity in functionalizing the pyridine ring. For example, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine showcases the use of a POCl3/CH2Cl2/Et3N system, demonstrating the high selectivity of chlorination under mild conditions (Liang, 2007). Additionally, innovative approaches for the synthesis of complex pyridine derivatives involve the use of diazomethane for the creation of fused pyridine structures bearing the CHCl2-substituent, illustrating the diversity in synthetic methodologies for chloromethylpyridine compounds (Iaroshenko et al., 2011).

Molecular Structure Analysis

The structure of pyridine derivatives is crucial for their reactivity and properties. Structural studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones reveal insights into the configurations and electronic properties of pyridine derivatives, which are essential for understanding their chemical behavior and potential applications in synthesis (Nelson et al., 1988).

Chemical Reactions and Properties

Chloromethylpyridines participate in a variety of chemical reactions due to their reactive chloromethyl group. For instance, 3-(dimethylboryl)pyridine demonstrates remarkable steric effects in scrambling reactions, highlighting the unique reactivity patterns of chloromethylpyridines in the presence of boryl groups (Wakabayashi et al., 2008). The versatility of chloromethylpyridines is further demonstrated in their application in the catalysis of transfer hydrogenation of ketones and oxidation of alcohols, showcasing their utility in synthetic chemistry (Prakash et al., 2012).

Scientific Research Applications

Synthesis of Halogenated Compounds

3-(Chloromethyl)pyridine plays a significant role in the synthesis of various halogenated compounds. For instance, chlorinated pyridine-3-carboxylic acids, a type of nicotinic acid, are derived from the oxidation of nuclear chlorinated 3-chloromethyl-pyridines. These acids are accessible through catalytic oxidation procedures, which have proven highly effective (Mutterer & Weis, 1976). Similarly, halogenated pyridines involving fluorination and bromination processes are developed from ring-chlorinated 3-chloromethyl-pyridines (Mutterer & Weis, 1976).

Electrical Conductivity and Complex Formation

The chloromethyl groups of certain compounds, such as 2,2′-dichlorodiethyl ether and poly(epichlorhydrin), are utilized to quaternize pyridine. These quaternary compounds are then transformed into salts with various properties, including electrical conductivity (Bruce & Herson, 1967).

Precursors in Organic Synthesis

Polyfunctional 3-chloromethyl-pyridines serve as precursors in the synthesis of various organic compounds. For example, they are used in Diels-Alder reactions to generate pyridine o-quinodimethane analogues, leading to the formation of tetrahydroquinoline and isoquinoline type adducts (Carly et al., 1996).

Catalysis in Chemical Reactions

3-(Chloromethyl)pyridine is instrumental in the synthesis of half-sandwich Rhodium(III) and Iridium(III) complexes. These complexes are used for the efficient catalysis of transfer hydrogenation of ketones and oxidation of alcohols, demonstrating the versatility of 3-(Chloromethyl)pyridine in catalytic applications (Prakash et al., 2012).

Corrosion Inhibition

In the field of materials science, 3-(Chloromethyl)pyridine derivatives have been studied for their role in corrosion inhibition. For instance, certain pyridine–pyrazole compounds show significant inhibitory effects on steel corrosion in hydrochloric acid solutions (Bouklah et al., 2005).

Synthesis of Intermediates in Medicinal Chemistry

3-(Chloromethyl)pyridine is used in the synthesis of important intermediates in medicinal chemistry. One such example is the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, which is achieved using a highly selective chlorinating reagent under mild conditions (Liang, 2007).

Safety And Hazards

3-(Chloromethyl)pyridine is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage. It is also suspected of causing genetic defects . In case of a spill or leak, it is recommended to isolate the area, ensure adequate ventilation, and use personal protective equipment .

properties

IUPAC Name

3-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQCWYFDIQSALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6959-48-4 (hydrochloride)
Record name 3-(Chloromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7043825
Record name 3-(Chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)pyridine

CAS RN

3099-31-8
Record name 3-(Chloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3099-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(CHLOROMETHYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QM5JL9CFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of the above nitrile (0.18 g, 0.63 mmol) and nicotinoyl chloride hydrochloride (0.45 g, 2.5 mmol) in THF (6 mL) was then treated with DIPEA (0.55 mL, 3.2 mmol) and stirred at 80° C. for 16 h. The reaction was cooled to room temperature, concentrated under reduced pressure, diluted with CH2Cl2 (10 mL) and washed with brine solution (2×10 mL). The combined organic extracts were then dried (Na2SO4), filtered and concentrated and the crude material purified by flash column chromatography on silica gel (25:1:0.1 CH2Cl2/MeOH/NH4OH) to afford N-[(R)-1-(2-cyano-1-methyl-ethyl)-piperidin-4-yl]-N-(4-ethoxy-phenyl)-nicotinamide impure with nicotinyl chloride (88%).
Name
nitrile
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.55 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
285
Citations
AN Protsenko, OG Shakirova, AE Protsenko… - Journal of Molecular …, 2021 - Elsevier
New coordination compounds of copper(II) and cobalt(II) with 3-(chloromethyl)pyridine hydrochloride (HL 1 )Cl and 2-(chloromethyl)pyridine hydrochloride (HL 2 )Cl of the following …
Number of citations: 5 www.sciencedirect.com
National Toxicology Program - … technical report series, 1978 - pubmed.ncbi.nlm.nih.gov
A bioassay of 3-(chloromethyl)pyridine hydrochloride for possible carcinogenicity was conducted by administering the test chemical by gavage to Fischer 344 rats and B6C3F1 mice. …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
B Latli, K D'Amou, JE Casida - Journal of medicinal chemistry, 1999 - ACS Publications
1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine (1), the N-desnitro metabolite of the major insecticide imidacloprid, is known to have similar potency to that of (−)-nicotine as an inhibitor …
Number of citations: 79 pubs.acs.org
B Mahiou, GJ Gleicher - The Journal of Organic Chemistry, 1990 - ACS Publications
In previous papers, we reported our findings on hydro-gen atom abstraction from a series of homoaryl and het-eroarylmethanes by ferf-butoxyl2 and undecyl3 radicals. As part of this on …
Number of citations: 8 pubs.acs.org
LD Claxton, KL Dearfield, RJ Spanggord… - Mutation Research …, 1987 - Elsevier
… Mutagenic responses were also obtained with 2-chloromethyl pyridine and 3-chloromethyl pyridine, in both the presence and absence of rat-liver $9. These results suggest that the …
Number of citations: 46 www.sciencedirect.com
XM Duan, PM Huang, ZL Liu, JS Li… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C18H12Br2N2, was synthesized by N-alkylation of 3-(chloromethyl)pyridine with 3,6-dibromo-9H-carbazole. The carbazole ring system is essentially planar, with a …
Number of citations: 3 scripts.iucr.org
LR Hanton, RM Hellyer, MD Spicer - Inorganica chimica acta, 2006 - Elsevier
The three-substituted dipyridyl ligand bis(3-pyridylmethyl)sulfide (L 1 ) was prepared by the reaction of 3-(chloromethyl)pyridine hydrochloride with thioacetamide under basic conditions…
Number of citations: 14 www.sciencedirect.com
AF McFee, PP Jauhar, KW Lowe… - Environmental and …, 1989 - Wiley Online Library
Three pairs of structurally similar carcinogenic/ non‐carcinogenic chemicals were tested for in vivo genotoxic activity in B6C3F1 mice. The carcinogenic/non‐carcinogenic pairs, …
Number of citations: 31 onlinelibrary.wiley.com
Z Ma, G Ran - Journal of Coordination Chemistry, 2011 - Taylor & Francis
A functionalized ligand (L = 1,4,8,11-tetrakis(3-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane) was synthesized by the reaction of 1,4,8,11-tetraazacyclotetradecane (cyclam, L 1 ) …
Number of citations: 10 www.tandfonline.com
Y Uozumi, T Tsuchimoto - Synfacts, 2016 - thieme-connect.com
Significance: Pyridine-grafted graphene oxide (Py-GO) was prepared by treatment of mercaptofunctionalized GO with 3-(chloromethyl) pyridine hydrochloride and triethylamine in …
Number of citations: 0 www.thieme-connect.com

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